molecular formula C10H12FNO B2798534 2-(1-Cyclopropylethoxy)-3-fluoropyridine CAS No. 2197710-17-9

2-(1-Cyclopropylethoxy)-3-fluoropyridine

Cat. No.: B2798534
CAS No.: 2197710-17-9
M. Wt: 181.21
InChI Key: UOHSEBAPRGLSGE-UHFFFAOYSA-N
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Description

This compound consists of a pyridine ring substituted with a fluorine atom at the third position and a 1-cyclopropylethoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylethoxy)-3-fluoropyridine typically involves the following steps:

  • Formation of the Cyclopropylethoxy Group: : The cyclopropylethoxy group can be synthesized through the reaction of cyclopropylmethanol with an appropriate alkylating agent under basic conditions. This step often employs reagents such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage.

  • Introduction of the Fluorine Atom: : The fluorine atom can be introduced through electrophilic fluorination of a suitable pyridine precursor. This step may involve the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination at the desired position.

  • Coupling of the Substituents: : The final step involves the coupling of the cyclopropylethoxy group with the fluorinated pyridine ring. This can be achieved through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylethoxy)-3-fluoropyridine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify the existing ones.

  • Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Palladium-catalyzed cross-coupling reactions, halogenation reagents, and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives of the original compound.

Scientific Research Applications

2-(1-Cyclopropylethoxy)-3-fluoropyridine has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

  • Biology: : It is studied for its potential biological activity, including its interactions with enzymes and receptors. This makes it a candidate for drug discovery and development.

  • Medicine: : The compound’s unique structure and properties make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

  • Industry: : It is used in the development of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclopropylethoxy)-3-methylpyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.

    2-(1-Cyclopropylethoxy)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    2-(1-Cyclopropylethoxy)-4-fluoropyridine: Similar structure but with the fluorine atom at the fourth position.

Uniqueness

2-(1-Cyclopropylethoxy)-3-fluoropyridine is unique due to the specific positioning of the fluorine atom and the cyclopropylethoxy group on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1-cyclopropylethoxy)-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(8-4-5-8)13-10-9(11)3-2-6-12-10/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHSEBAPRGLSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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